3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide, 0.5M THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide, 0.5M in tetrahydrofuran, is an organometallic compound widely used in organic synthesis. This compound is a Grignard reagent, which is known for its high reactivity and selectivity in forming carbon-carbon bonds. It is particularly valuable in the synthesis of complex molecules due to its ability to introduce the 3,5-difluoro-4-iso-propoxyphenyl group into various substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide typically involves the reaction of 3,5-difluoro-4-iso-propoxyphenyl bromide with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Typically maintained at room temperature or slightly elevated.
Industrial Production Methods
In an industrial setting, the production of 3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control systems.
Continuous monitoring: To ensure the reaction proceeds efficiently and safely.
Purification: The final product is often purified by distillation or crystallization to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds to form alcohols.
Substitution reactions: Can replace halides in organic molecules.
Coupling reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl compounds: Aldehydes and ketones are common substrates.
Electrophiles: Such as alkyl halides and acyl chlorides.
Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize the Grignard reagent.
Major Products
The major products formed from these reactions include:
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted aromatics: From substitution reactions.
Coupled products: From coupling reactions with electrophiles.
Scientific Research Applications
3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide is used in various scientific research applications, including:
Organic synthesis: As a key reagent in the synthesis of complex organic molecules.
Pharmaceuticals: In the development of drug candidates and active pharmaceutical ingredients.
Materials science: In the preparation of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:
Carbonyl compounds: The Grignard reagent adds to the carbonyl carbon, forming an alkoxide intermediate.
Electrophiles: The reagent can displace leaving groups in electrophiles, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluorophenylmagnesium bromide
- 4-Iso-propoxyphenylmagnesium bromide
- 3,5-Dichlorophenylmagnesium bromide
Uniqueness
3,5-Difluoro-4-iso-propoxyphenylmagnesium bromide is unique due to the presence of both fluorine and iso-propoxy groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C9H9BrF2MgO |
---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
magnesium;1,3-difluoro-2-propan-2-yloxybenzene-5-ide;bromide |
InChI |
InChI=1S/C9H9F2O.BrH.Mg/c1-6(2)12-9-7(10)4-3-5-8(9)11;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
TULJYCWTQIXJJC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC1=C(C=[C-]C=C1F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.